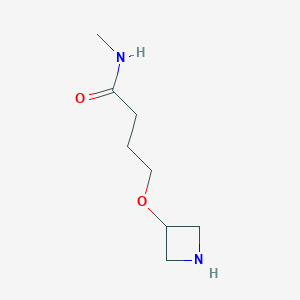![molecular formula C10H15BrO B13479811 3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
3-(3-Bromopropyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropyl)spiro[33]heptan-1-one is a chemical compound with the molecular formula C10H15BrO It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted spiro[3.3]heptan-1-one derivatives.
Reduction: Spiro[3.3]heptan-1-ol derivatives.
Oxidation: Spiro[3.3]heptan-1-carboxylic acid derivatives.
Scientific Research Applications
3-(3-Bromopropyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and in the study of reaction mechanisms involving spiro structures.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)spiro[3.3]heptan-1-one largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-1-one: The parent compound without the bromopropyl group.
3-(3-Bromophenyl)spiro[3.3]heptan-1-one: A similar compound with a bromophenyl group instead of a bromopropyl group.
Uniqueness
3-(3-Bromopropyl)spiro[3.3]heptan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other spiro compounds. The presence of the bromopropyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H15BrO |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
1-(3-bromopropyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C10H15BrO/c11-6-1-3-8-7-9(12)10(8)4-2-5-10/h8H,1-7H2 |
InChI Key |
ASVFVLIMEOZNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
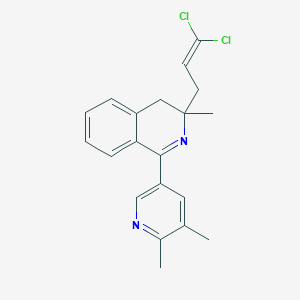
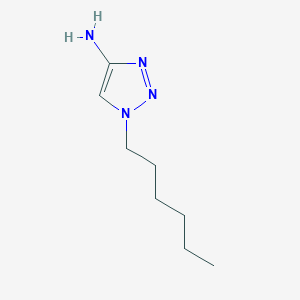
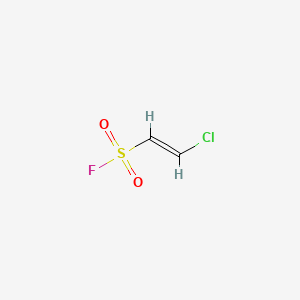
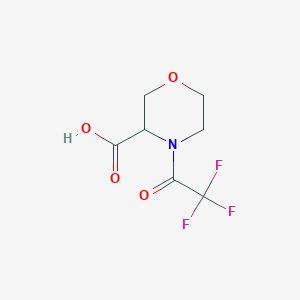
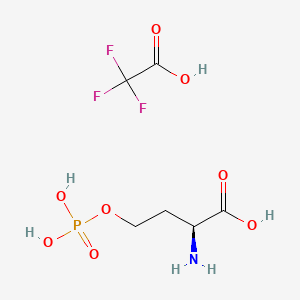
![1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
![4-((tert-Butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13479773.png)
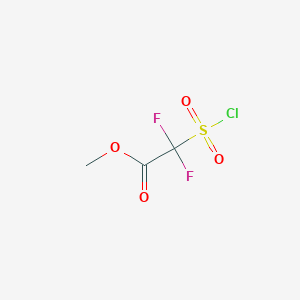
![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)

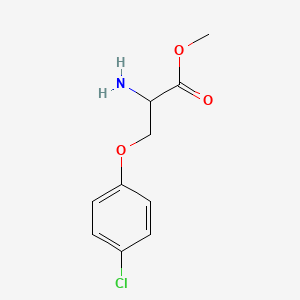
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
